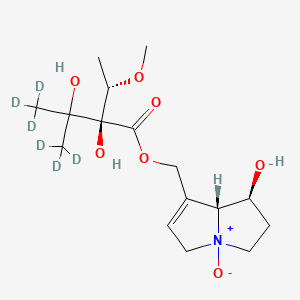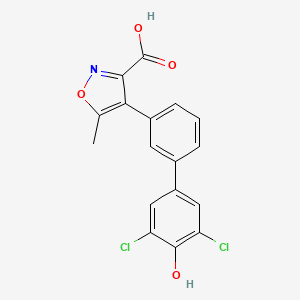
MptpB-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MptpB-IN-1 is a potent, orally active inhibitor targeting the Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB). This enzyme is a secreted virulence factor that helps Mycobacterium tuberculosis evade host antimicrobial mechanisms, thereby enhancing the survival and infection burden of multidrug-resistant Mycobacterium tuberculosis .
Preparation Methods
The synthesis of MptpB-IN-1 involves the preparation of carboxylic acid derivatives. For example, methyl 4-(3’-hydroxy-3-biphenyl)-5-phenylisoxazole-3-carboxylate can be synthesized in methanol and aqueous sodium hydroxide, followed by recrystallization to yield the desired compound
Chemical Reactions Analysis
MptpB-IN-1 primarily undergoes substitution reactions. The isoxazole head and salicylate group in its structure are crucial for its binding mechanism. Common reagents used in these reactions include methanol, sodium hydroxide, and various organic solvents. The major products formed from these reactions are typically the desired inhibitors with specific structural features that enhance their potency against MptpB .
Scientific Research Applications
MptpB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B, which is crucial for the survival of the bacteria within host macrophages. By inhibiting this enzyme, this compound helps reduce the infection burden of multidrug-resistant Mycobacterium tuberculosis . This compound is also being explored as a potential therapeutic agent for tuberculosis, offering a new strategy to tackle the disease by targeting bacterial virulence factors rather than central growth pathways .
Mechanism of Action
MptpB-IN-1 exerts its effects by targeting the Mycobacterium tuberculosis protein-tyrosine-phosphatase B. This enzyme is a secreted virulence factor that helps the bacteria evade host immune responses. This compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the survival and infection burden of the bacteria . The compound’s binding mechanism involves a double-site interaction, with the isoxazole head in the active site and a salicylate group in a secondary binding pocket .
Comparison with Similar Compounds
MptpB-IN-1 is unique due to its potent and selective inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B. Similar compounds include other isoxazole-based inhibitors that target the same enzyme. For example, compounds C13 and other double-site isoxazole-based inhibitors have shown similar efficacy in reducing the infection burden of Mycobacterium tuberculosis and Mycobacterium avium . this compound stands out due to its oral activity and potent inhibition, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C17H11Cl2NO4 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23) |
InChI Key |
RHLHXHOGVCAPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


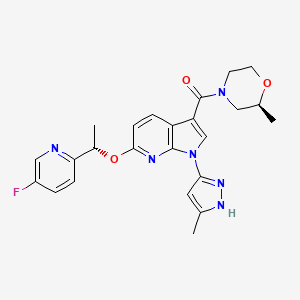
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
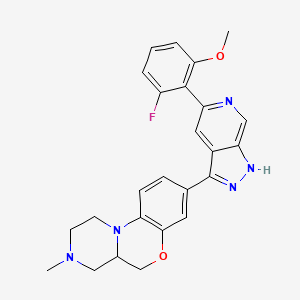
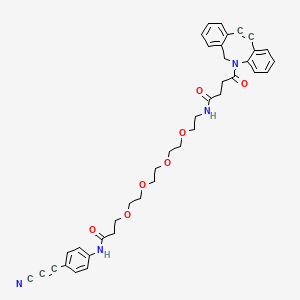
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
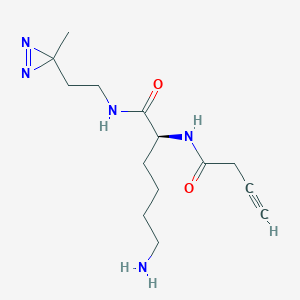
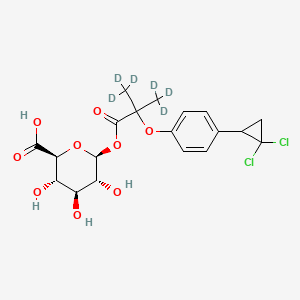
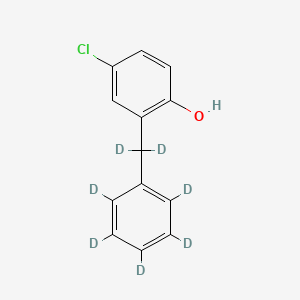
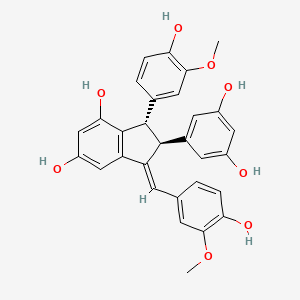
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
